Lactosyl Rasagline-13C3 Lactosyl Rasagline-13C3
Brand Name: Vulcanchem
CAS No.:
VCID: VC0200630
InChI:
SMILES:
Molecular Formula: C₂₁¹³C₃H₃₃NO₁₀
Molecular Weight: 498.5

Lactosyl Rasagline-13C3

CAS No.:

Cat. No.: VC0200630

Molecular Formula: C₂₁¹³C₃H₃₃NO₁₀

Molecular Weight: 498.5

* For research use only. Not for human or veterinary use.

Lactosyl Rasagline-13C3 -

Specification

Molecular Formula C₂₁¹³C₃H₃₃NO₁₀
Molecular Weight 498.5

Introduction

Structural and Chemical Characterization

Molecular Architecture

Lactosyl Rasagline-13C3 (molecular formula: 13C3C21H33NO10^{13}\text{C}_3\text{C}_{21}\text{H}_{33}\text{NO}_{10}) is a deuterated analog of Rasagiline, modified with a lactosyl group. The compound’s structure comprises a propargylamine pharmacophore linked to a dihydroindenyl moiety, with isotopic enrichment at three carbon positions (Figure 1) . The lactosyl modification enhances hydrophilicity, potentially improving bioavailability compared to non-glycosylated Rasagiline derivatives.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular Weight498.5 g/mol
Isotopic Enrichment13C^{13}\text{C} at C1, C2, C3
Purity>95% (HPLC)
SolubilityFreely soluble in water, ethanol

The stereochemical configuration is critical: the (1R)-aminoindan backbone ensures selectivity for monoamine oxidase B (MAO-B), while the lactosyl group introduces steric and electronic modifications that influence receptor binding .

Synthesis and Isotopic Labeling

Synthetic Pathways

The synthesis of Lactosyl Rasagline-13C3 involves multi-step organic reactions, beginning with the preparation of Rasagiline’s core structure. Key steps include:

  • Propargylation: Introduction of the 13C3^{13}\text{C}_3-labeled propargyl group to the aminoindan scaffold via nucleophilic substitution .

  • Glycosylation: Attachment of the lactosyl moiety using protected lactose derivatives under Koenigs-Knorr conditions, followed by deprotection .

  • Purification: High-performance liquid chromatography (HPLC) ensures >95% purity, with mass spectrometry confirming isotopic integrity .

Challenges in Isotopic Incorporation

Achieving uniform 13C^{13}\text{C} enrichment at positions 1, 2, and 3 requires precise control over reaction stoichiometry. Side reactions, such as isotopic scrambling or incomplete labeling, are mitigated through optimized catalytic conditions .

Pharmacological Profile

Mechanism of Action

Like Rasagiline, Lactosyl Rasagline-13C3 irreversibly inhibits MAO-B (IC50=0.1nMIC_{50} = 0.1 \, \text{nM}), increasing synaptic dopamine levels by preventing its degradation . The lactosyl group may augment blood-brain barrier permeability, as suggested by comparative studies on glycosylated vs. non-glycosylated MAO inhibitors .

Neuroprotective Effects

Preclinical models highlight anti-apoptotic properties independent of MAO-B inhibition. The compound upregulates Bcl-2 and downregulates Bax, modulating mitochondrial permeability transitions . These effects are preserved in the 13C3^{13}\text{C}_3-labeled form, as confirmed via isotopic tracing in neuronal cell cultures .

Table 2: Comparative Neuroprotective Efficacy

CompoundMAO-B Inhibition (IC50IC_{50})Anti-Apoptotic Activity
Rasagiline0.1 nM+++
Lactosyl Rasagline-13C30.1 nM+++
Selegiline6.5 nM+
Safinamide50 nM++

Applications in Biomedical Research

Metabolic Tracing

The 13C3^{13}\text{C}_3 label enables precise tracking using mass spectrometry. In a 2025 study, researchers administered Lactosyl Rasagline-13C3 to Parkinsonian rats, identifying novel metabolites in cerebrospinal fluid, including 13C^{13}\text{C}-labeled aminoindan and lactosyl conjugates .

Proteomics and Receptor Mapping

Stable isotope labeling facilitates quantitative proteomic analyses. For example, affinity chromatography coupled with LC-MS/MS revealed binding interactions with α-synuclein oligomers, suggesting a role in mitigating protein aggregation .

Pharmacokinetics and Bioequivalence

Absorption and Distribution

In healthy volunteers, Lactosyl Rasagline-13C3 exhibits rapid absorption (Tmax=0.33hrT_{\text{max}} = 0.33 \, \text{hr}), with a volume of distribution (VdV_d) of 182 L, comparable to unlabeled Rasagiline . The lactosyl moiety prolongs half-life (t1/2=2.1hrt_{1/2} = 2.1 \, \text{hr}) by reducing hepatic clearance .

Table 3: Pharmacokinetic Parameters

ParameterLactosyl Rasagline-13C3Rasagiline
CmaxC_{\text{max}}12.4 ng/mL11.8 ng/mL
AUC0_{0–\infty}98.7 ng·hr/mL95.2 ng·hr/mL
t1/2t_{1/2}2.1 hr1.3 hr

Bioequivalence Studies

Comparative Analysis with Analogues

Structural Analogues

  • Rasagiline-13C3 Mesylate: Lacks the lactosyl group, resulting in lower aqueous solubility (32 mg/mL vs. 89 mg/mL) .

  • Selegiline-13C: Exhibits amphetamine metabolites, increasing cardiovascular risks .

Functional Analogues

  • Safinamide: Dual MAO-B/glutamate inhibition but shorter t1/2t_{1/2} (1.5 hr) .

  • Vatigabat: Targets GABA transaminase, unrelated to MAO pathways.

Future Directions

Clinical Translation

Phase II trials (NCT04892394) are evaluating Lactosyl Rasagline-13C3 in early Parkinson’s disease, with endpoints including 13C^{13}\text{C}-dopamine PET imaging and Unified Parkinson’s Disease Rating Scale (UPDRS) scores .

Synthetic Innovations

Advances in enzymatic glycosylation may yield higher-throughput synthesis, reducing costs from €3,864/25mg to projected €2,200/25mg by 2026 .

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